N-(2,6-Diisopropylphenyl)-1-chloro-2,2,2-trifluoroethanimine
Description
N-(2,6-Diisopropylphenyl)-2,2,2-trifluoroacetimidoyl Chloride is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of a trifluoroacetimidoyl group attached to a 2,6-diisopropylphenyl ring
Properties
Molecular Formula |
C14H17ClF3N |
|---|---|
Molecular Weight |
291.74 g/mol |
IUPAC Name |
N-[2,6-di(propan-2-yl)phenyl]-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C14H17ClF3N/c1-8(2)10-6-5-7-11(9(3)4)12(10)19-13(15)14(16,17)18/h5-9H,1-4H3 |
InChI Key |
MEWWANKZSQWJJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=C(C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Diisopropylphenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 2,6-diisopropylaniline with trifluoroacetic anhydride in the presence of a suitable base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The resulting intermediate is then treated with thionyl chloride to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Diisopropylphenyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with nucleophiles at the imidoyl carbon.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane or tetrahydrofuran, and may require catalysts or bases to proceed efficiently .
Major Products Formed
The major products formed from reactions involving N-(2,6-Diisopropylphenyl)-2,2,2-trifluoroacetimidoyl Chloride depend on the type of reaction and the reagents used. For example, nucleophilic substitution with an amine can yield an imidoyl amine derivative, while oxidation can produce a corresponding imidoyl oxide .
Scientific Research Applications
N-(2,6-Diisopropylphenyl)-2,2,2-trifluoroacetimidoyl Chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various imidoyl derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,6-Diisopropylphenyl)-2,2,2-trifluoroacetimidoyl Chloride involves its reactivity towards nucleophiles and electrophiles. The trifluoroacetimidoyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations where the compound acts as an intermediate or a catalyst .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(2,6-diisopropylphenyl)benzamidine
- N,N’-Bis(2,6-diisopropylphenyl)-4-toluamidine
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
Uniqueness
N-(2,6-Diisopropylphenyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to the presence of the trifluoroacetimidoyl group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific synthetic applications where such properties are desired .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
